molecular formula C16H20N2O4S B6582144 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1207002-34-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B6582144
CAS No.: 1207002-34-3
M. Wt: 336.4 g/mol
InChI Key: JCHXMSBFHVJCLM-UHFFFAOYSA-N
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Description

This compound features a unique structure combining a 2,5-dioxopyrrolidin-1-yl group, an acetamide backbone, and a 4-(thiophen-2-yl)oxan-4-ylmethyl substituent. The thiophene-oxane group contributes to lipophilicity and may influence pharmacokinetic properties.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-13(10-18-14(20)3-4-15(18)21)17-11-16(5-7-22-8-6-16)12-2-1-9-23-12/h1-2,9H,3-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXMSBFHVJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation Approach

The most widely reported method involves a two-step sequence:

  • Synthesis of 4-(Thiophen-2-yl)Oxane-4-Methylamine :

    • Cyclization of thiophene-2-carbaldehyde with 1,5-diols under acid catalysis yields the oxane ring. Subsequent nitration and reduction (e.g., using H2/Pd-C\text{H}_2/\text{Pd-C}) produces the primary amine.

  • Coupling with Succinimide Derivative :

    • Reacting 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with the amine intermediate using carbodiimide coupling agents (e.g., EDCI or DCC) in dichloromethane (DCM) or N,NN,N-dimethylformamide (DMF). Triethylamine (TEA) is typically added to scavenge HCl.

Representative Reaction Conditions

StepReagents/ConditionsSolventTime (h)Yield (%)
1H2SO4\text{H}_2\text{SO}_4, 80°CEtOH1268–72
2EDCI, TEA, RTDCM2485

One-Pot Tandem Synthesis

A patent-derived approach (WO2015155664A1) for analogous acetamides employs a one-pot strategy to minimize intermediate isolation:

  • Simultaneous Cyclization and Amidation : Combining 2,5-dioxopyrrolidine-1-acetyl chloride with 4-(thiophen-2-yl)oxane-4-methylamine in tetrahydrofuran (THF) at 0–5°C achieves direct coupling. This method reduces side-product formation but requires rigorous moisture control.

Key Advantages :

  • Eliminates purification of moisture-sensitive intermediates.

  • Achieves yields >80% with <2% impurities by HPLC.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance solubility of the amine intermediate, accelerating reaction rates. DCM, while less polar, minimizes succinimide hydrolysis.

  • Temperature : Reactions performed at 0–5°C suppress racemization of the oxane-thiophene intermediate, whereas room temperature (20–25°C) optimizes coupling efficiency.

Catalytic Systems

  • EDCI vs. DCC : EDCI offers higher yields (85% vs. 78%) due to better compatibility with thiophene-containing substrates.

  • Base Selection : TEA outperforms inorganic bases (e.g., Na2CO3\text{Na}_2\text{CO}_3) by preventing thiophene sulfonation.

Purification and Analytical Validation

Crystallization Techniques

  • Solvent Pairing : Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials, yielding >99% pure product (by HPLC).

  • Thermodynamic vs. Kinetic Crystals : Slow cooling (0.5°C/min) favors the thermodynamically stable α-polymorph, avoiding β-form contamination.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : Key signals include δ 3.85–4.10 (oxane methylene), δ 6.90–7.40 (thiophene protons), and δ 2.70–2.90 (succinimide CH2_2).

  • HPLC-MS : Retention time = 8.2 min (C18 column, acetonitrile/water gradient); [M+H]+^+ = 337.4.

Industrial-Scale Considerations

  • Cost-Efficiency : EDCI is preferred over DCC due to lower toxicity and easier byproduct removal.

  • Environmental Impact : THF and DCM are replaced with 2-methyl-THF in green chemistry protocols, reducing VOC emissions .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Functional Group Influence

  • Dioxopyrrolidinyl vs. Thiazolidinedione/Imidazolidinone: The target compound’s dioxopyrrolidinyl group shares electronic similarities with thiazolidinedione () and dioxoimidazolidin (). These groups may enhance binding to enzymes via hydrogen bonding or covalent interactions. However, the smaller pyrrolidinyl ring (5-membered) compared to imidazolidinone (6-membered) could affect target selectivity .
  • Thiophene Modifications : The thiophene-oxane group in the target compound contrasts with the thiophene-cyclopenta moieties in ’s compounds. While both may improve membrane permeability, the oxane ring’s oxygen atom could alter solubility compared to cyclopenta’s hydrocarbon structure .

Challenges and Opportunities

  • Heterogeneity in Data : While provides dose-effect methodologies (e.g., Litchfield-Wilcoxon analysis for ED50 estimation), direct potency comparisons for the target compound remain speculative .
  • Substituent Optimization : The oxane ring’s stereochemistry and thiophene positioning could be tuned to improve binding affinity, as seen in cyclopenta-thiophene derivatives .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide , also referred to by its CAS number 2380043-33-2, is a synthetic derivative notable for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S with a molecular weight of 318.3 g/mol. The structure features a pyrrolidinone core and a thiophene moiety, which contribute to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Related compounds have shown significant anticonvulsant effects in various animal models. For instance, hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity in mouse models for seizures, indicating potential efficacy for epilepsy treatment .
  • Antinociceptive Properties : Some derivatives exhibit pain-relieving effects, which could be beneficial in managing neuropathic pain conditions. The mechanism often involves modulation of sodium/calcium currents and antagonism of TRPV1 receptors .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as urease, which is critical in certain metabolic pathways .
  • Receptor Interaction : Binding to specific receptors (e.g., TRPV1) can modulate pain signaling pathways.
  • Electrophilic Interactions : The presence of the thiophene ring may facilitate interactions with biological macromolecules through electrophilic mechanisms.

Study 1: Anticonvulsant Effects

In a study evaluating various hybrid pyrrolidine derivatives, the compound showed promising anticonvulsant activity with effective doses reported at ED50ED_{50} values around 23.7 mg/kg for maximal electroshock tests . This suggests a potential for development as an antiepileptic drug.

Study 2: Antinociceptive Activity

Research on similar compounds revealed significant antinociceptive effects in formalin-induced pain models. These findings underscore the potential therapeutic applications in pain management .

Study 3: Inhibition of Urease

A series of acetamide derivatives were synthesized and tested for urease inhibition, with results indicating that structural modifications significantly influenced activity. This highlights the importance of molecular design in enhancing biological efficacy .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamideStructureAnticonvulsant, Antinociceptive
2-(2,5-dioxopyrrolidin-1-yl)-N-(phenylmethyl)acetamideStructureModerate antibacterial activity
4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-sulfonamideStructureHerbicidal activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step alkylation and acylation reactions. For example, alkylation of thiophene-oxane intermediates with chloroacetamide derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate in dimethylformamide) is critical. A 2.6–2.8-fold molar excess of sodium methylate may improve reaction efficiency . Temperature control (60–80°C) and solvent choice (e.g., ethanol for recrystallization) are key to achieving >70% purity .
  • Data Insight : Pilot studies suggest that using equimolar ratios of N-aryl-substituted chloroacetamides reduces side-product formation compared to excess reagent approaches .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidinone, thiophene, and oxane moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity thresholds) ensures batch consistency. For example, the thiophene proton signals typically appear at δ 7.2–7.5 ppm in ¹H NMR .
  • Data Insight : Discrepancies in carbonyl group signals (e.g., 170–175 ppm in ¹³C NMR) may indicate incomplete acylation steps .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophene-oxane moiety influence the compound’s reactivity in further functionalization?

  • Methodology : Computational modeling (DFT or molecular docking) can predict reactivity at specific sites. Experimental validation involves substituting the thiophene ring with electron-withdrawing/donating groups (e.g., nitro or methoxy) and monitoring reaction rates. For instance, thiophene’s sulfur atom enhances electrophilic aromatic substitution at the 5-position .
  • Data Contradiction : While some studies suggest steric hindrance from the oxane ring limits functionalization at the methyl group , others report successful N-alkylation via phase-transfer catalysis .

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